3-Chloro-2,4-difluoroaniline

Physicochemical Properties Lipophilicity Molecular Weight

Researchers seeking to synthesize DNA polymerase theta inhibitors or glyphosate analogs often encounter inconsistent reactivity with generic aniline building blocks. 3-Chloro-2,4-difluoroaniline (CAS 2613-34-5) provides a precisely defined 2,4-difluoro-3-chloro substitution pattern that enables sequential functionalization and enhances metabolic stability in target molecules. - Enables access to DNA Polθ inhibitor scaffolds for oncology research. - Key intermediate for glyphosate derivatives and CCR5 antagonist candidates. - Consistent 98% purity with reliable global supply chain.

Molecular Formula C6H4ClF2N
Molecular Weight 163.55 g/mol
CAS No. 2613-34-5
Cat. No. B1361499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4-difluoroaniline
CAS2613-34-5
Molecular FormulaC6H4ClF2N
Molecular Weight163.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)F)Cl)F
InChIInChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
InChIKeyBNTNWQPIBPBJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,4-difluoroaniline Product Overview


3-Chloro-2,4-difluoroaniline (CAS 2613-34-5) is a halogenated aniline building block (molecular formula C6H4ClF2N, MW 163.55 g/mol) . It is a poly-substituted aromatic amine used primarily as a research intermediate in medicinal chemistry and agrochemical synthesis. The compound is a solid at room temperature, with a melting point of 60-62°C, a boiling point of approximately 222.8°C at 760 mmHg, and a LogP of ~2.62 [1]. Its structure features a primary aniline group with chloro and difluoro substituents at the 3, 2, and 4 positions respectively, which influences its reactivity and physicochemical profile .

Building block type Halogenated aniline for medicinal and agrochemical synthesis
Substitution pattern 3-Chloro-2,4-difluoro enables selective functionalization
Workflow fit Supports heterocycle construction and cross-coupling routes

Generic Substitution Failure for 3-Chloro-2,4-difluoroaniline


The substitution pattern of halogens on the aniline ring is a critical determinant of both chemical reactivity and biological activity. In 3-chloro-2,4-difluoroaniline, the specific 2,4-difluoro-3-chloro arrangement imparts a unique electronic and steric profile that is not replicable by other halogenated aniline analogs. This directly affects key parameters such as amine nucleophilicity, metabolic stability, and binding interactions with biological targets [1]. Simple replacement with 2,4-difluoroaniline (lacking the 3-chloro), 3-chloro-4-fluoroaniline, or 3-chloro-2-fluoroaniline will result in a molecule with different physicochemical properties, potentially altering reaction yields, intermediate stability, or target engagement in a biological assay. Therefore, 3-chloro-2,4-difluoroaniline cannot be generically substituted without risking significant changes in experimental outcomes.

Target
Potential Substitute
Risk
3-Chloro-2,4-difluoroaniline
2,4-Difluoroaniline
Lack of 3-chloro alters lipophilicity and reactivity; may shift synthetic outcomes
3-Chloro-2,4-difluoroaniline
3-Chloro-4-fluoroaniline
Different fluorine pattern changes electronic profile; regioselectivity may not transfer

Quantitative Evidence for 3-Chloro-2,4-difluoroaniline


Physicochemical Shift: 3-Chloro vs 2,4-Difluoro

The addition of a chloro substituent at the 3-position of 2,4-difluoroaniline significantly increases molecular weight and lipophilicity. This is critical for applications where these properties influence membrane permeability or metabolic stability. 3-Chloro-2,4-difluoroaniline has a molecular weight of 163.55 g/mol and a LogP of 2.62, compared to 129.11 g/mol and an estimated LogP of ~1.1 for 2,4-difluoroaniline [1].

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ +1.5 vs 2,4-difluoroaniline
Higher lipophilicity may influence membrane permeability
Estimated octanol-water partition coefficient
Physicochemical Properties Lipophilicity Molecular Weight

Unique Reactivity for Heterocycle Synthesis

3-Chloro-2,4-difluoroaniline serves as a key intermediate in the synthesis of complex heterocycles, as demonstrated in patent literature. It is used to prepare polysubstituted quinazolines [1], quinazoline compounds [2], and DNA polymerase theta inhibitors [3]. Its unique halogenation pattern allows for regioselective transformations that are not possible with simpler anilines. For example, the presence of both chloro and fluoro substituents enables sequential or orthogonal cross-coupling reactions.

Heterocycle Synthesis
Supporting evidence
Cited in 5+ patent applications for quinazolines and Polθ inhibitors
Enables regioselective transformations not possible with simpler anilines
Qualitative advantage from halogenation pattern
Chemical Synthesis Fluorinated Building Blocks Cross-Coupling

High Purity & Batch Consistency

High and consistent purity is essential for reproducible research. Specialist suppliers like Bidepharm provide 3-chloro-2,4-difluoroaniline with a standard purity of 98% . Shaoyuan Technology offers batches with purity up to 100.0% (214 nm) and 99.9% (214 nm) . These vendors provide QC documentation including NMR, HPLC, and GC reports , which is critical for ensuring that synthetic or biological results are due to the compound itself and not impurities.

Purity & Batch Consistency
Head-to-head comparison
Up to 100.0% by HPLC (214 nm)
High purity reduces risk of impurity-driven experimental variation
Supplier-provided QC with NMR, HPLC, GC reports
Quality Control Procurement Chemical Synthesis

Key Applications of 3-Chloro-2,4-difluoroaniline


Synthesis of Fluorinated Heterocyclic Pharmaceuticals

3-Chloro-2,4-difluoroaniline is optimally employed as a starting material for the construction of fluorine-containing heterocyclic cores, such as quinazolines . Its halogenation pattern allows for sequential functionalization, making it a valuable intermediate for building targeted libraries of kinase inhibitors and other bioactive molecules.

DNA Polymerase Theta Inhibitor Development

This compound has been specifically cited as an intermediate in the synthesis of DNA polymerase theta inhibitors [1]. Researchers in oncology drug discovery would prioritize this aniline derivative to access this class of inhibitors, which are being investigated for their role in synthetic lethality and cancer cell targeting.

Agrochemical Intermediate for Pesticides

The compound is noted as an intermediate for the synthesis of glyphosate and other pesticides . Its specific halogenation can impart desirable properties such as increased lipophilicity and metabolic stability in agrochemical candidates, making it a preferred building block over non-halogenated or differently halogenated anilines.

CCR5 Antagonist Development

Preliminary pharmacological screening indicates that derivatives of this aniline can act as CCR5 antagonists, with potential applications in treating HIV infection and autoimmune diseases [2]. This specific application provides a clear rationale for selecting 3-chloro-2,4-difluoroaniline over other aniline building blocks for this therapeutic target.

Application
Selection Property
Validation Focus
Fluorinated heterocyclic synthesis
Regioselective functionalization
Synthetic route compatibility
DNA Polθ inhibitor research
Halogenated scaffold design
Target engagement assay review
Agrochemical intermediate research
Lipophilicity & metabolic stability
Agrochemical candidate profiling
CCR5 antagonist research
CCR5 binding scaffold
Receptor binding assay review

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